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Compound of Interest

Compound Name: 2,6-Bis(chloromethyl)pyridine

Cat. No.: B1207206 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

2,6-Bis(chloromethyl)pyridine, a key building block in the synthesis of various pyridine

derivatives. This document presents quantitative data from Nuclear Magnetic Resonance

(NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed

experimental protocols.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 2,6-Bis(chloromethyl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.73 Triplet (t) 1H H-4 (Pyridine ring)

7.40 Doublet (d) 2H
H-3, H-5 (Pyridine

ring)

4.65 Singlet (s) 4H -CH₂Cl
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¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm Assignment

156.3 C-2, C-6 (Pyridine ring)

138.1 C-4 (Pyridine ring)

122.1 C-3, C-5 (Pyridine ring)

46.5 -CH₂Cl

Infrared (IR) Spectroscopy
A definitive, comprehensive table of all IR absorption peaks for 2,6-Bis(chloromethyl)pyridine
is not readily available in the public domain. However, the FT-IR and FT-Raman spectra have

been recorded in the regions of 4000-400 cm⁻¹ and 3500-100 cm⁻¹, respectively. Key expected

absorptions based on the functional groups present would include:

C-H stretching (aromatic): Typically in the range of 3100-3000 cm⁻¹.

C-H stretching (aliphatic -CH₂-): Typically just below 3000 cm⁻¹.

C=C and C=N stretching (aromatic ring): Multiple bands in the 1600-1400 cm⁻¹ region.

C-H bending (aliphatic -CH₂-): Around 1465 cm⁻¹.

C-Cl stretching: Typically in the range of 800-600 cm⁻¹.

Mass Spectrometry (MS)
Detailed fragmentation data with relative intensities for 2,6-Bis(chloromethyl)pyridine is not

consistently reported across publicly available sources. The molecular weight of 2,6-
Bis(chloromethyl)pyridine is 176.04 g/mol . The mass spectrum would be expected to show

a molecular ion peak (M⁺) at m/z 176, with characteristic isotopic peaks for the two chlorine

atoms (M+2 and M+4). Common fragmentation pathways would likely involve the loss of a

chlorine atom ([M-Cl]⁺) or a chloromethyl group ([M-CH₂Cl]⁺).
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Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses. While specific

instrumental parameters for the analysis of 2,6-Bis(chloromethyl)pyridine are not always

published, these general protocols are applicable and can be adapted.

NMR Spectroscopy
Sample Preparation:

A solution of 2,6-Bis(chloromethyl)pyridine is prepared by dissolving approximately 10-20 mg

of the solid compound in about 0.5-0.7 mL of a deuterated solvent, typically deuterated

chloroform (CDCl₃), in a standard 5 mm NMR tube.

Instrumentation and Data Acquisition:

Spectrometer: A high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz

instrument.

Nuclei: ¹H and ¹³C.

Solvent: CDCl₃.

Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

¹H NMR Parameters:

Pulse sequence: Standard single-pulse experiment.

Number of scans: 16-32.

Relaxation delay: 1-5 seconds.

Spectral width: Appropriate for the proton chemical shift range (e.g., -2 to 12 ppm).

¹³C NMR Parameters:

Pulse sequence: Proton-decoupled pulse experiment.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1207206?utm_src=pdf-body
https://www.benchchem.com/product/b1207206?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1207206?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Number of scans: 1024 or more due to the low natural abundance of ¹³C.

Relaxation delay: 2-5 seconds.

Spectral width: Appropriate for the carbon chemical shift range (e.g., 0 to 200 ppm).

FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method):

Approximately 1-2 mg of solid 2,6-Bis(chloromethyl)pyridine is finely ground with about

100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

Spectral Range: Typically 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Background: A background spectrum of the pure KBr pellet is recorded and automatically

subtracted from the sample spectrum.

Data Presentation: The spectrum is typically presented as percent transmittance versus

wavenumber (cm⁻¹).

Mass Spectrometry
Sample Introduction and Ionization (Electron Ionization - EI):

A small amount of the solid sample is introduced into the mass spectrometer, often via a

direct insertion probe or after separation by gas chromatography (GC).

The sample is vaporized by heating in the ion source.
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The gaseous molecules are then bombarded with a high-energy electron beam (typically 70

eV) to induce ionization, primarily forming a molecular ion (M⁺).

Mass Analysis and Detection:

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates the resulting ions

based on their mass-to-charge ratio (m/z).

Detector: An electron multiplier detects the ions.

Data Acquisition: The mass spectrum is recorded, displaying the relative abundance of ions

at each m/z value.

Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques

described.
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Caption: General experimental workflows for NMR, FT-IR, and Mass Spectrometry.
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To cite this document: BenchChem. [Spectroscopic Data of 2,6-Bis(chloromethyl)pyridine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1207206#spectroscopic-data-nmr-ir-ms-of-2-6-bis-
chloromethyl-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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